[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol
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Overview
Description
[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: is a heterocyclic compound featuring a pyrazole ring substituted with an aminomethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(chloromethyl)-1-methyl-1H-pyrazole with ammonia or an amine to introduce the aminomethyl group, followed by reduction to yield the hydroxymethyl group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups .
Scientific Research Applications
[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of [3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyrazole ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]methanol: can be compared with other pyrazole derivatives:
[3-(aminomethyl)-1H-pyrazol-4-yl]methanol: Lacks the methyl group on the pyrazole ring, which can affect its reactivity and binding properties.
[3-(aminomethyl)-1-methyl-1H-pyrazol-4-yl]ethanol: Has an ethyl group instead of a hydroxymethyl group, influencing its solubility and chemical behavior.
These comparisons highlight the unique structural features and potential advantages of This compound in various applications.
Properties
CAS No. |
1502233-81-9 |
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Molecular Formula |
C6H11N3O |
Molecular Weight |
141.2 |
Purity |
95 |
Origin of Product |
United States |
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